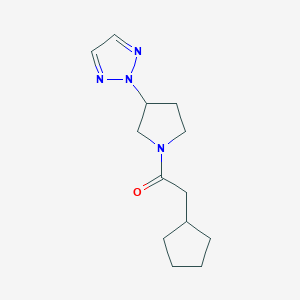
4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 2,6-dimethylphenyl group is a derivative of phenyl group, which is also commonly found in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the piperazine ring, the diphenyl groups, and the 2,6-dimethylphenyl group. The exact structure would depend on the specific orientations and connections of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Piperazine rings, for example, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Polymer Applications and Materials Engineering
Rigid-Rod Polyamides and Polyimides Synthesis : This compound has been utilized in the synthesis of rigid-rod polyamides and polyimides, which are characterized by their excellent thermal stability and amorphous nature. These materials have potential applications in high-performance and high-temperature resistant polymers due to their significant thermooxidative stability and mechanical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Electrochromic Polyamides : Novel aromatic polyamides incorporating derivatives of this compound have been developed with multi-stage oxidative coloring capabilities. These materials exhibit excellent electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring adjustable optical properties (Chang & Liou, 2008).
Medicinal Chemistry
Androgen Receptor Antagonist : Derivatives of "4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide" have shown to act as potent androgen receptor antagonists with promising applications in the treatment of prostate cancer. These compounds have demonstrated significant antiandrogenic activity, suggesting their potential use as therapeutic agents (Kinoyama et al., 2005).
Antimyotonic Agents : Conformationally restricted analogues of tocainide, designed based on the structure of "this compound", have been identified as potent blockers of voltage-gated skeletal muscle sodium channels. These findings indicate their potential as effective antimyotonic agents, offering a new therapeutic approach for muscle-related disorders (Catalano et al., 2008).
Mechanism of Action
Target of Action
It is structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the initiation and conduction of action potentials .
Mode of Action
4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide, like lidocaine, likely interacts with its targets by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action .
Biochemical Pathways
Lidocaine, a structurally similar compound, is known to affect the sodium ion transport pathway . The blockade of this pathway inhibits the propagation of action potentials, thereby affecting downstream neuronal signaling .
Pharmacokinetics
Lidocaine, a structurally similar compound, is well-absorbed following topical administration . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The major route of metabolism is N-acetylation .
Result of Action
Based on its structural similarity to lidocaine, it can be inferred that it may result in local anesthesia by blocking neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its aromatic rings and amide group .
Cellular Effects
It’s possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s possible that the effects of this compound could change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It’s possible that the effects of this compound could vary with dosage, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-10-9-11-21(2)24(20)26-16-18-27(19-17-26)25(29)28(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-15H,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNUYMGJKZYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)



![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2576381.png)